7-Amino-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
7-Amino-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, antibacterial, and anticancer properties .
Mechanism of Action
Target of Action
7-Amino-[1,2,4]triazolo[1,5-a]pyridine is a part of the [1,2,4]triazolo[1,5-a]pyridine family, which is known to interact with various targets. These compounds have been found to act as inverse agonists for RORγt , inhibitors for PHD-1 , and inhibitors for JAK1 and JAK2 . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction .
Mode of Action
Compounds in the [1,2,4]triazolo[1,5-a]pyridine family have been shown to interact allosterically with their targets . This means they bind to a site on the target protein that is distinct from the active site, leading to conformational changes that can alter the protein’s activity .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those associated with its targets. For instance, inhibition of JAK1 and JAK2 can affect the JAK-STAT signaling pathway, which is involved in processes such as cell proliferation, differentiation, cell migration, and apoptosis .
Pharmacokinetics
Compounds in the [1,2,4]triazolo[1,5-a]pyridine family have been reported to have good oral bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would be crucial in determining their bioavailability and overall pharmacokinetic profile.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific target and pathway it affects. For example, if it acts as an inhibitor for JAK1 and JAK2, it could potentially lead to reduced inflammation and immune response by downregulating the JAK-STAT signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 7-Amino-[1,2,4]triazolo[1,5-a]pyridine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the cyclocondensation of aminoazoles with (ethoxymethylidene)malononitrile in pyridine, which provides a library of different nitrileazolopyrimidines .
Industrial Production Methods
the methods mentioned above can be scaled up for industrial applications, particularly the microwave-mediated synthesis due to its efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
7-Amino-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole ring.
Substitution: Substituted derivatives at the amino group or triazole ring.
Scientific Research Applications
7-Amino-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
1,2,4-Triazolo[1,5-a]pyrazine: Contains a pyrazine ring fused to the triazole ring.
Uniqueness
7-Amino-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific fusion of a triazole ring with a pyridine ring, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-1-2-10-6(3-5)8-4-9-10/h1-4H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDPRMZMHGSFSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1396312-30-3 |
Source
|
Record name | 7-Amino-[1,2,4]triazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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